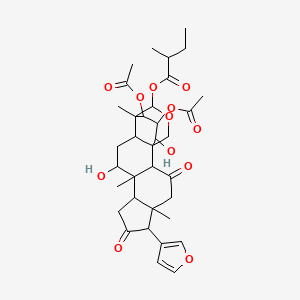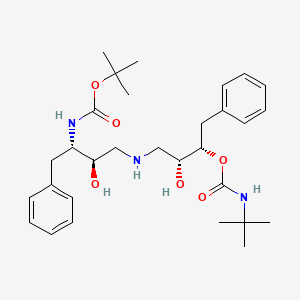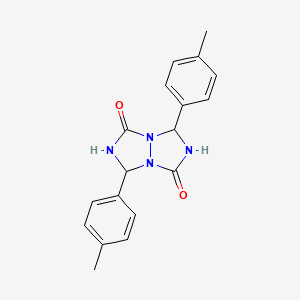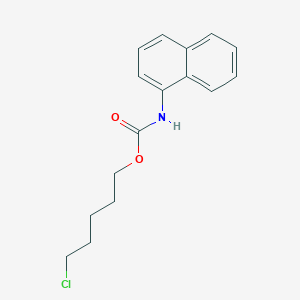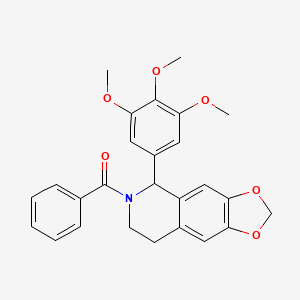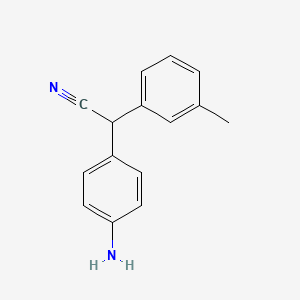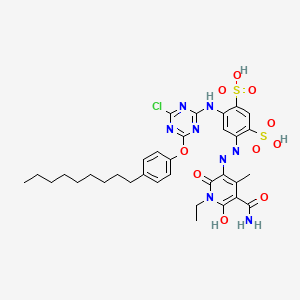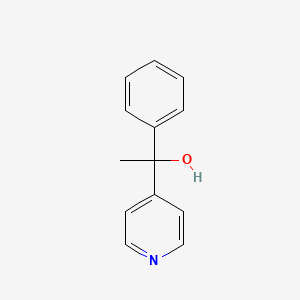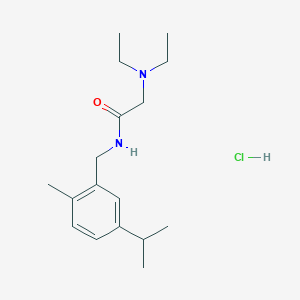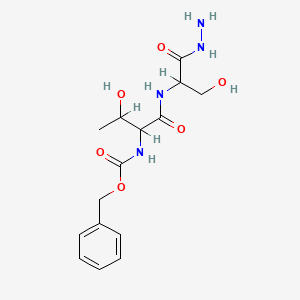
Serine, N-(N-carboxy-L-threonyl)-, N-benzyl ester, hydrazide, L-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Serine, N-(N-carboxy-L-threonyl)-, N-benzyl ester, hydrazide, L- is a complex organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of serine and threonine residues, along with a benzyl ester and hydrazide functional group. It is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Serine, N-(N-carboxy-L-threonyl)-, N-benzyl ester, hydrazide, L- typically involves multiple steps. One common method includes the protection of the amino and hydroxyl groups of serine and threonine, followed by the coupling of these protected amino acids. The benzyl ester is introduced through esterification, and the hydrazide group is added via hydrazinolysis. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated synthesis using peptide synthesizers. These machines can precisely control the addition of reagents and the removal of protecting groups, allowing for the efficient production of the compound on a larger scale. The use of high-performance liquid chromatography (HPLC) is common to purify the final product.
化学反応の分析
Types of Reactions
Serine, N-(N-carboxy-L-threonyl)-, N-benzyl ester, hydrazide, L- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to substitute the benzyl ester group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new esters or amides.
科学的研究の応用
Serine, N-(N-carboxy-L-threonyl)-, N-benzyl ester, hydrazide, L- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is utilized in studies involving protein structure and function.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of Serine, N-(N-carboxy-L-threonyl)-, N-benzyl ester, hydrazide, L- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the structure of the enzyme and the compound.
類似化合物との比較
Similar Compounds
- Serine, N-(N-carboxy-L-threonyl)-, methyl ester, L-
- Threonine, N-(N-carboxy-L-seryl)-, N-benzyl ester, hydrazide, L-
Uniqueness
Serine, N-(N-carboxy-L-threonyl)-, N-benzyl ester, hydrazide, L- is unique due to its specific combination of functional groups, which confer distinct chemical properties. The presence of both serine and threonine residues, along with the benzyl ester and hydrazide groups, allows for a wide range of chemical reactions and applications that may not be possible with similar compounds.
特性
CAS番号 |
2488-25-7 |
|---|---|
分子式 |
C15H22N4O6 |
分子量 |
354.36 g/mol |
IUPAC名 |
benzyl N-[1-[(1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)amino]-3-hydroxy-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C15H22N4O6/c1-9(21)12(14(23)17-11(7-20)13(22)19-16)18-15(24)25-8-10-5-3-2-4-6-10/h2-6,9,11-12,20-21H,7-8,16H2,1H3,(H,17,23)(H,18,24)(H,19,22) |
InChIキー |
AHQSPWRFRHJCRY-UHFFFAOYSA-N |
正規SMILES |
CC(C(C(=O)NC(CO)C(=O)NN)NC(=O)OCC1=CC=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


